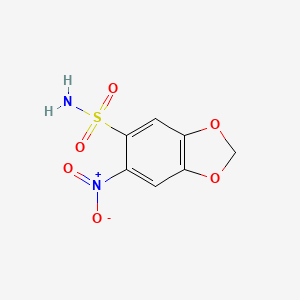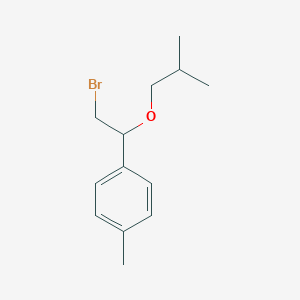
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride is a versatile chemical compound with a complex structure. It is used in various scientific studies and has significant applications in medical and biochemical research. This compound is known for its unique stability-reactivity balance, making it valuable in different fields .
Métodos De Preparación
The preparation of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride involves synthetic routes that typically start from sulfonates or sulfonic acids. A one-pot synthesis method has been developed, which features mild reaction conditions using readily available and easy-to-operate reagents . This method allows for the efficient production of sulfonyl fluorides, facilitating the enrichment of the sulfonyl fluoride library .
Análisis De Reacciones Químicas
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its unique structure, which allows it to participate in selective covalent interactions with context-specific amino acids or proteins . Common reagents used in these reactions include aqueous solutions of potassium fluoride (KF) or potassium hydrogen fluoride (KHF2), often in the presence of phase transfer catalysts . Major products formed from these reactions include sulfonyl fluoride derivatives, which are valuable in various applications .
Aplicaciones Científicas De Investigación
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a covalent probe for targeting active-site amino acid residues, enabling efficient enzyme inhibition . In medicine, it is utilized in the development of protease inhibitors and diagnostic biomarkers . Additionally, the compound has industrial applications, particularly in the production of functional molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl fluoride group reacts with active-site amino acids, leading to enzyme inactivation . This selective covalent interaction is crucial for its effectiveness as a protease inhibitor and in other biochemical applications .
Comparación Con Compuestos Similares
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride is unique compared to other similar compounds due to its specific stability-reactivity balance and selective covalent interaction properties . Similar compounds include other sulfonyl fluorides, such as 2-nitrobenzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride . These compounds share similar applications but differ in their reactivity and selectivity profiles .
Propiedades
Fórmula molecular |
C4H11ClFNO2S |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
1-(methylamino)propane-2-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C4H10FNO2S.ClH/c1-4(3-6-2)9(5,7)8;/h4,6H,3H2,1-2H3;1H |
Clave InChI |
YOAANUQVOHWQEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC)S(=O)(=O)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)

![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)


![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13480149.png)
![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)


![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)

